O-(pent-4-yn-1-yl)hydroxylamine
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Overview
Description
O-(pent-4-yn-1-yl)hydroxylamine: is an organic compound with the molecular formula C5H9NO It is characterized by the presence of a hydroxylamine group attached to a pent-4-yn-1-yl chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of O-(pent-4-yn-1-yl)hydroxylamine typically involves the reaction of hydroxylamine with pent-4-yn-1-ol. The reaction is usually carried out under mild conditions, often in the presence of a base to facilitate the nucleophilic attack of the hydroxylamine on the alkyne group .
Industrial Production Methods: This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reactive intermediates and products .
Chemical Reactions Analysis
Types of Reactions: O-(pent-4-yn-1-yl)hydroxylamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitroso compounds.
Reduction: It can be reduced to form amines.
Substitution: The hydroxylamine group can participate in substitution reactions, particularly with electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic reagents like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products:
Oxidation: Oximes or nitroso compounds.
Reduction: Amines.
Substitution: Substituted hydroxylamines.
Scientific Research Applications
O-(pent-4-yn-1-yl)hydroxylamine has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of oximes and nitroso compounds.
Biology: The compound can be used in the modification of biomolecules, such as the selective modification of DNA bases.
Industry: Used in the synthesis of specialty chemicals and materials
Mechanism of Action
The mechanism of action of O-(pent-4-yn-1-yl)hydroxylamine involves its reactivity with various functional groups. The hydroxylamine group can act as a nucleophile, attacking electrophilic centers in other molecules. This reactivity is utilized in the formation of oximes and nitroso compounds, where the hydroxylamine group reacts with carbonyl compounds to form stable products .
Comparison with Similar Compounds
Hydroxylamine (NH2OH): A simpler analog with similar reactivity but without the pent-4-yn-1-yl chain.
O-(2-propyn-1-yl)hydroxylamine: Another analog with a shorter alkyne chain.
O-(but-3-yn-1-yl)hydroxylamine: Similar structure but with a different alkyne chain length.
Uniqueness: O-(pent-4-yn-1-yl)hydroxylamine is unique due to its specific alkyne chain length, which can influence its reactivity and the types of products formed in chemical reactions. This makes it a valuable compound for specific synthetic applications where the chain length plays a crucial role .
Properties
Molecular Formula |
C5H9NO |
---|---|
Molecular Weight |
99.13 g/mol |
IUPAC Name |
O-pent-4-ynylhydroxylamine |
InChI |
InChI=1S/C5H9NO/c1-2-3-4-5-7-6/h1H,3-6H2 |
InChI Key |
JAFCRLMYPPBVMU-UHFFFAOYSA-N |
Canonical SMILES |
C#CCCCON |
Origin of Product |
United States |
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